molecular formula C11H15NOS B5731418 N-isopropyl-2-(methylthio)benzamide

N-isopropyl-2-(methylthio)benzamide

Cat. No.: B5731418
M. Wt: 209.31 g/mol
InChI Key: FDFQXELCRJEEKO-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(methylthio)benzamide (CAS 79054-70-9) is a synthetic organic compound with the molecular formula C 11 H 15 NOS and a molecular weight of 209.31 g/mol . This benzamide derivative serves as a valuable intermediate in medicinal chemistry and drug discovery research. Its structure, featuring an isopropyl amide and a methylthio ether, makes it a versatile building block for the synthesis of more complex molecules. This compound is of significant interest in the development of novel therapeutics, particularly in the field of pain management. Research indicates that derivatives of this compound have been investigated as key structural components in the development of positive allosteric modulators (PAMs) for the MrgX1 receptor (Mas-related G-protein-coupled receptor) . The MrgX1 receptor is a promising, non-opioid target for treating chronic pain, and its activation can inhibit pain signal transmission . Structure-Activity Relationship (SAR) studies have shown that the 2-methylthio ether moiety, as found in this compound, can contribute to enhanced potency in such modulator scaffolds compared to analogous ethers . Furthermore, structurally related 2-(alkylthio)benzamides are established precursors in organic synthesis, frequently utilized in the construction of 1,2-benzisothiazol-3-one heterocycles . These heterocyclic compounds are known for their antibacterial and antifungal properties, highlighting the utility of this chemical class in agrochemical and pharmaceutical research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFQXELCRJEEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(methylthio)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides . The reaction conditions typically involve the use of LDA in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The isopropyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-isopropyl-2-(methylthio)benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(methylthio)benzamide involves its interaction with specific molecular targets. Preliminary studies suggest that the compound may act through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This interaction can lead to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Key Findings :

  • The isopropyl-substituted compound exhibits higher purity (87%) and a significantly elevated melting point (176–178°C) compared to the ethyl analog, suggesting enhanced crystallinity.
  • The tert-butyl group reduces the melting point drastically (119–120°C), likely due to steric hindrance disrupting packing efficiency .

Functional Group Variations: Methylthio vs. Other Substituents

and provide comparisons of benzamides with diverse substituents (Table 2):

Compound Substituents Functional Group Biological Activity (Inhibition %) Reference
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Acylamino, carboxyphenyl 67% (PCAF HAT inhibition)
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Long acyl chain 79% (PCAF HAT inhibition)
N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide Methylthio-thiadiazole Antimicrobial activity

Key Findings :

  • Acylamino substituents () show strong enzyme inhibition, with chain length having minimal impact, while the presence of a 2-acylamino group is critical for activity .

Antimicrobial and Antitubercular Activity

and highlight benzamide derivatives with methylthio-containing side chains (Table 3):

Compound Structure Activity Profile Reference
N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide Active against B. anthracis, E. coli
N-{1-[[2-[5-(4-Fluorobenzylidene)-...]propyl}benzamide Antitubercular (MIC: 43% yield)

Key Findings :

  • Methylthio-thiadiazole hybrids () demonstrate broad-spectrum antimicrobial activity, outperforming standard drugs in some cases .
  • Fluorinated benzylidene derivatives () show moderate antitubercular activity, suggesting that electronic effects (e.g., fluorine) enhance target binding .

Enzyme Inhibition Potential

reveals that 2-acylamino benzamides inhibit PCAF histone acetyltransferase (HAT), with 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide achieving 79% inhibition at 100 μM .

Q & A

Q. Structural Influence :

SubstituentBioactivity TrendKey Mechanism Insight
Methylthio Enhanced lipophilicity & target bindingImproves membrane permeability
Pyrrole/Thiazole Selective enzyme inhibitionSteric hindrance in active site

What experimental strategies can resolve discrepancies in reported biological activities of this compound analogs?

Advanced Research Focus
Discrepancies may arise from variations in assay conditions or structural impurities. Mitigation approaches include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or viral polymerases .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites influencing efficacy .

How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Advanced Research Focus
SAR strategies involve:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone groups) to assess impact on solubility and target binding .
  • Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or tert-butyl to enhance metabolic stability .
  • In Vitro Screening : Test analogs against panels of enzymes (e.g., kinases, proteases) or cell lines (e.g., HepG2 for hepatotoxicity) to identify lead candidates .

What are the challenges in assessing the in vivo efficacy of this compound, and how can pharmacokinetic properties be optimized?

Advanced Research Focus
Key challenges include poor aqueous solubility and rapid hepatic metabolism. Solutions:

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) for sustained release .
  • PK/PD Studies : Monitor plasma half-life (t1/2) and tissue distribution in rodent models using radiolabeled compounds (e.g., 14C-tracing) .

How does the methylthio group influence chemical reactivity compared to other sulfur-containing substituents?

Advanced Research Focus
The methylthio group (-SMe) exhibits unique reactivity:

  • Oxidation Sensitivity : Susceptible to oxidation (e.g., H2O2) forming sulfoxide (-SOCH3) or sulfone (-SO2CH3), altering electronic properties .

  • Nucleophilic Substitution : Participates in SNAr reactions on aromatic rings, enabling further functionalization .

  • Comparative Reactivity :

    SubstituentOxidation PotentialElectronic Effect
    -SMeModerate (→ -SOCH3)Electron-donating
    -SO2MeLowElectron-withdrawing

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